molecular formula C22H18N2O3 B7743884 Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate

Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B7743884
M. Wt: 358.4 g/mol
InChI Key: JZJWQFAJEYQCIX-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of benzoquinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a benzo ring and substituted with an ethyl ester group, a hydroxyphenyl group, and an amino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoquinoline core, which can be achieved through the Pfitzinger reaction, involving the condensation of isatin with an aromatic aldehyde in the presence of a base. The resulting intermediate is then subjected to further functionalization to introduce the hydroxyphenyl and amino groups.

The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester derivative. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

Scientific Research Applications

Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other benzoquinoline derivatives, such as:

  • Ethyl 4-[(3-methoxyphenyl)amino]benzo[h]quinoline-3-carboxylate
  • Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate
  • Ethyl 4-[(3-nitrophenyl)amino]benzo[h]quinoline-3-carboxylate

These compounds share a similar quinoline core but differ in the substituents on the phenyl ring. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the hydroxy group, which imparts distinct properties such as increased hydrogen bonding capability and potential for further functionalization.

Properties

IUPAC Name

ethyl 4-(3-hydroxyanilino)benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-27-22(26)19-13-23-20-17-9-4-3-6-14(17)10-11-18(20)21(19)24-15-7-5-8-16(25)12-15/h3-13,25H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJWQFAJEYQCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)O)C=CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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